molecular formula C27H31O15+ B1260399 Pelargonidin 3-O-sophoroside

Pelargonidin 3-O-sophoroside

Cat. No.: B1260399
M. Wt: 595.5 g/mol
InChI Key: HASVPNDDKSXPGU-WGNLCONDSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Pelargonidin 3-O-sophoroside is an anthocyanidin 3-O-sophoroside derived from pelargonidin It has a role as a plant metabolite, a mouse metabolite and a rat metabolite. It derives from a pelargonidin.

Scientific Research Applications

Identification and Use in Natural Colorants

Pelargonidin 3-glucoside has been identified along with other anthocyanins in the mangosteen pericarp. This identification adds to the growing data supporting the use of natural colorants in food, highlighting the potential of pelargonidin 3-sophoroside in similar applications (Zarena & Sankar, 2012).

Stability and Degradation Analysis

The stability of pelargonidin 3-sophoroside has been studied, revealing that its degradation is influenced by water activity, which is crucial for its application in various products (Garzón & Wrolstad, 2001).

Occurrence in Plant Organs

Pelargonidin 3-sophoroside has been isolated from different parts of the red radish, including root peels, petioles, and flowers. This widespread occurrence in plant organs suggests diverse applications in plant-based studies (Tatsuzawa et al., 2008).

Role in Plant Pigmentation

Research on Pharbitis nil flowers has shown that acylated pelargonidin glycosides, including pelargonidin 3-sophoroside, contribute to flower color variation. This highlights its significance in botanical research and plant breeding (Lu et al., 1992).

Biomedical Applications

Pelargonidin 3-sophoroside has shown α-glucosidase inhibitory action, indicating potential applications in managing blood sugar levels and diabetes research (Matsui et al., 2001).

Kinetic Study of Degradation

The kinetics of pelargonidin 3-sophoroside degradation have been examined, providing valuable data for its application in food science and preservation technology (Jontschewa & Tantschev, 1972).

Influence on Cellular Processes

Studies have explored the impact of pelargonidin on cellular processes, such as smooth muscle cell proliferation and migration. This could have implications for cardiovascular health and related medical research (Son et al., 2014).

Properties

Molecular Formula

C27H31O15+

Molecular Weight

595.5 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C27H30O15/c28-8-17-19(33)21(35)23(37)26(40-17)42-25-22(36)20(34)18(9-29)41-27(25)39-16-7-13-14(32)5-12(31)6-15(13)38-24(16)10-1-3-11(30)4-2-10/h1-7,17-23,25-29,33-37H,8-9H2,(H2-,30,31,32)/p+1/t17-,18-,19-,20-,21+,22+,23-,25-,26+,27-/m1/s1

InChI Key

HASVPNDDKSXPGU-WGNLCONDSA-O

Isomeric SMILES

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O

Origin of Product

United States

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